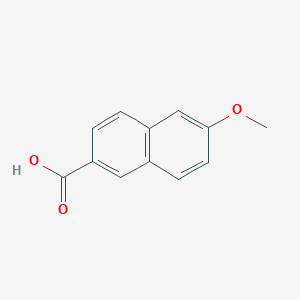

6-Methoxy-2-naphthoic acid

Katalognummer B124786

Molekulargewicht: 202.21 g/mol

InChI-Schlüssel: YZBILXXOZFORFE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06849761B2

Procedure details

To a stirred solution of 6-methoxy-2-naphthoic acid (10.0 g, 49.5 mmol) in benzene:MeOH (4:1, 200 mL) at 0° C. was added TMS diazomethane (29.7 mL, 2.0 M in hexnae, 59.4 mmol) dropwise. After initial addition of reagent, TLC showed reaction was not quite complete, so another 4 mL of TMS diazomethane added. The reaction was then stirred for 1 h before total completion. After concentration, the residue was recrystallized from MeOH:H2O to afford the product (8.67 g, 81%) as a solid; 1H NMR (DMSO-d6) δ3.85 (s, 3H), 3.87 (s, 3H), 7.22 (dd, J=2.6, 9.0 Hz, 1H), 7.37 (d, J=2.4 Hz, 1H), 7.85-7.92 (m, 2H), 8.00 (d, J=9.0 Hz, 1H), 8.51 (s, 1H); mass spectrum [(+) ESI], m/z 217 (M+H)+.

Name

benzene MeOH

Quantity

200 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2.[Si](C=[N+]=[N-])(C)(C)[CH3:17]>C1C=CC=CC=1.CO>[CH3:17][O:14][C:13]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)=[O:15] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

29.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)C=[N+]=[N-]

|

|

Name

|

benzene MeOH

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1.CO

|

Step Two

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)C=[N+]=[N-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was then stirred for 1 h before total completion

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After initial addition of reagent, TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from MeOH

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC2=CC=C(C=C2C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.67 g | |

| YIELD: PERCENTYIELD | 81% | |

| YIELD: CALCULATEDPERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |